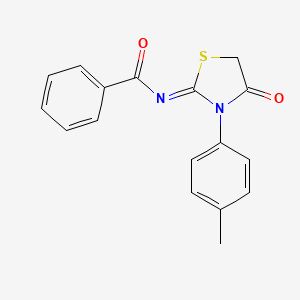
N-(4-(Acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the quinazolinone ring can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Acetylation: The acetyl group can be introduced by reacting the amine group with acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the acetylated amine with the quinazolinone derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the quinazolinone ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorine atom in the quinazolinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce a variety of substituted quinazolinone derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of N-(4-(Acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of biochemical pathways. For example, they might inhibit kinases or other enzymes involved in cell signaling, leading to antiproliferative effects in cancer cells.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-(4-aminophenyl)-6-chloro-4-oxoquinazoline and 2-(4-methoxyphenyl)-6-chloro-4-oxoquinazoline.
Acetylamino Derivatives: Compounds like N-(4-acetylamino)phenylacetamide.
Uniqueness
N-(4-(Acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the specific combination of functional groups and the presence of both the acetylamino and quinazolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C18H15ClN4O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-11(24)21-13-3-5-14(6-4-13)22-17(25)9-23-10-20-16-7-2-12(19)8-15(16)18(23)26/h2-8,10H,9H2,1H3,(H,21,24)(H,22,25) |
InChI 键 |
PSFKPYNTALZRLS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)

![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)

![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)

![(5Z)-3-cyclopentyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972031.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972047.png)
![isobutyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972053.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972062.png)
![9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972066.png)
